molecular formula C21H16F3N5O4 B11490634 3-methyl-N-[2,4,6-trioxo-1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

3-methyl-N-[2,4,6-trioxo-1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11490634
M. Wt: 459.4 g/mol
InChI Key: BPWSRYVGIDEEAK-UHFFFAOYSA-N
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Description

3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, introduction of the trifluoromethyl group, and coupling with the pyridine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(FLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE
  • **3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(CHLOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE

Uniqueness

The presence of the trifluoromethyl group in 3-METHYL-N-{2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics distinguish it from similar compounds and make it a valuable candidate for various applications.

Properties

Molecular Formula

C21H16F3N5O4

Molecular Weight

459.4 g/mol

IUPAC Name

3-methyl-N-[2,4,6-trioxo-1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H16F3N5O4/c1-11-4-2-6-13(8-11)16(30)28-20(21(22,23)24)14-15(26-18(20)32)29(19(33)27-17(14)31)10-12-5-3-7-25-9-12/h2-9H,10H2,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

BPWSRYVGIDEEAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CN=CC=C4)C(F)(F)F

Origin of Product

United States

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